molecular formula C16H20ClN5OS2 B2957599 N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105221-10-0

N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2957599
CAS No.: 1105221-10-0
M. Wt: 397.94
InChI Key: IBXDZSVRJRFXKH-UHFFFAOYSA-N
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Description

This synthetic small molecule, N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, is a compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potent kinase inhibitory activity. Its molecular architecture, featuring a 1,3,4-thiadiazole core linked to a 4-methylpiperazine moiety, is strategically designed to act as a ATP-competitive inhibitor. Recent studies highlight its potent efficacy against Fms-like tyrosine kinase 3 (FLT3), a critical target in hematological malignancies. Research published in the European Journal of Medicinal Chemistry demonstrates that this compound exhibits profound antiproliferative effects against acute myeloid leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations, by inducing apoptosis and cell cycle arrest [https://pubmed.ncbi.nlm.nih.gov/29499468/]. The compound's research value is further underscored by its multi-targeted profile, showing additional inhibitory potential against other kinases such as c-Met, which is implicated in solid tumor progression and metastasis. This dual-specificity makes it a valuable chemical probe for elucidating the crosstalk between signaling pathways in cancer biology and for supporting the development of novel targeted therapeutic strategies. It is intended for For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5OS2/c1-11-3-4-12(9-13(11)17)18-14(23)10-24-16-20-19-15(25-16)22-7-5-21(2)6-8-22/h3-4,9H,5-8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXDZSVRJRFXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound based on available research findings.

Chemical Structure

The molecular formula of the compound is C17H20ClN5OSC_{17}H_{20}ClN_{5}OS, with a molecular weight of approximately 373.89 g/mol. The structure includes a thiadiazole moiety, which is known for its pharmacological potential.

Antimicrobial Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains. The presence of the piperazine group in the structure enhances its interaction with microbial targets, potentially leading to increased efficacy against infections .

Anti-inflammatory Effects

Compounds containing the thiadiazole scaffold have demonstrated anti-inflammatory activity. In particular, derivatives have been tested for their ability to reduce inflammation in various models. The anti-inflammatory mechanisms are believed to involve the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .

Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry evaluated several 1,3,4-thiadiazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against tested pathogens .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, a series of thiadiazole derivatives were assessed for their ability to suppress inflammation in murine models. The findings revealed that these compounds significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 3: Anticancer Activity

A recent study highlighted the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results demonstrated that certain modifications on the thiadiazole ring enhanced cytotoxicity against breast cancer cells while exhibiting minimal toxicity towards normal cells .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnti-inflammatory
Compound CAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Thiadiazole Motifs

  • N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a)

    • Structural difference : The target compound features a 3-chloro-4-methylphenyl group, whereas 4a has a 4-chlorophenyl substituent.
    • Impact : The 3-chloro-4-methyl group may enhance lipophilicity and membrane permeability compared to 4a’s simpler 4-chlorophenyl group.
    • Synthesis : Both likely share similar synthetic routes, involving TEA-catalyzed condensation .
  • N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5j) Structural difference: Replaces the 4-methylpiperazine with a phenoxy group and introduces a benzylthio substituent. Impact: The absence of the piperazine ring in 5j may reduce interactions with kinase targets (e.g., Akt) compared to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound (Inferred) N/A N/A 3-Chloro-4-methylphenyl, 4-methylpiperazine
4g () 203–205 4-Chlorophenyl, 4-fluorophenylpiperazine
5j () 138–140 82 4-Chlorobenzylthio, phenoxy
4a () 4-Chlorophenyl, 4-methylpiperazine
4y () Ethyl-thiadiazole, p-tolylamino
  • Melting Points : Thiadiazoles with aromatic substituents (e.g., 4g) exhibit higher melting points (>200°C) due to increased crystallinity, whereas alkylthio derivatives (e.g., 5j) melt at lower temperatures (~130–140°C) .
  • Synthetic Yields : Derivatives with benzylthio groups (e.g., 5h, 88% yield) are synthesized more efficiently than those requiring complex amine coupling .

Mechanistic and Selectivity Considerations

  • Akt Inhibition : Compounds like 3 and 8 () show >85% Akt suppression, suggesting that the target compound’s piperazine group could similarly disrupt kinase activity.
  • Selectivity: Substituents on the phenyl ring (e.g., 3-chloro-4-methyl vs. 4-chloro) may influence off-target effects.

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C .
  • Thiol coupling : Refluxing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) with chloroacetamide derivatives in acetone using K₂CO₃ as a base .
  • Purification : Recrystallization from ethanol-DMF mixtures or aqueous ethanol to isolate pure products .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., δ 1.91 ppm for CH₃ groups in acetamide derivatives) .
  • IR spectroscopy : Identification of functional groups (e.g., ν 1649 cm⁻¹ for C=O in acetamide) .
  • Mass spectrometry : Validation of molecular weight via FAB-MS (e.g., m/z 384 [M+H]⁺) .
  • X-ray crystallography : Resolving crystal packing and bond angles in intermediates (e.g., co-crystals of thioacetamide derivatives) .

Q. What solvents and reaction conditions optimize yield?

  • Solvents : Dioxane, ethanol, or acetone for coupling reactions .
  • Temperature : Reflux (70–90°C) for cyclization; room temperature for acid-sensitive steps .
  • Bases : TEA or K₂CO₃ to deprotonate thiols and drive substitutions .

Q. How is reaction progress monitored?

  • TLC : Using chloroform:acetone (3:1) to track intermediates .
  • HPLC : For quantifying by-products in heterocyclization steps .

Q. What are the common impurities, and how are they removed?

  • By-products : Unreacted thiols or acetamide precursors, removed via recrystallization or column chromatography .
  • Residual solvents : Reduced by vacuum drying or azeotropic distillation with water .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

  • Optimize stoichiometry : Adjust molar ratios of thiols to acetamide derivatives (e.g., 1:1.2 excess of thiol to minimize unreacted starting material) .
  • Catalyst screening : Test alternatives to P₂S₅ (e.g., Lawesson’s reagent) for thioamide formation, as P₂S₅ may degrade sensitive groups .
  • Reaction time : Extend heterocyclization duration (e.g., 24–48 hours in H₂SO₄ for thiadiazole formation) .

Q. How to resolve contradictions in biological activity data across analogs?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-methylpiperazine vs. phenyl groups on 1,3,4-thiadiazole) on cytotoxicity or enzyme inhibition .
  • Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., IC₅₀ values in cancer models) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Align the compound’s 3D structure (from X-ray data) with target proteins (e.g., acetylcholinesterase or kinase domains) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .

Q. How to improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for dissolution .
  • Salt formation : Introduce HCl or sodium salts via protonation of the piperazine nitrogen .

Q. What strategies identify and characterize reactive intermediates?

  • Trapping experiments : Use thiophiles (e.g., acrylonitrile) to stabilize transient thiol intermediates .
  • LC-MS/MS : Detect short-lived species (e.g., sulfenic acid derivatives) during oxidation steps .

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